alpha-Methyl-1H-imidazole-1-ethanol

Description

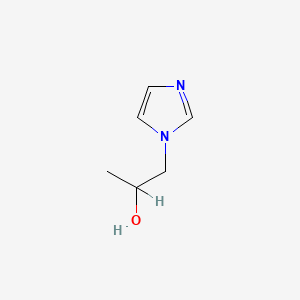

Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDFMPVITAWTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865886 | |

| Record name | alpha-Methyl-1H-imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Imidazole-1-ethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37788-55-9 | |

| Record name | α-Methyl-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37788-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037788559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methyl-1H-imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of alpha-Methyl-1H-imidazole-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for alpha-Methyl-1H-imidazole-1-ethanol, a heterocyclic compound of interest in pharmaceutical and chemical research. The document outlines two distinct synthetic methodologies, presenting detailed experimental protocols and quantitative data to facilitate replication and comparison. The logical flow of each synthesis is visually represented through diagrams generated using Graphviz (DOT language).

Introduction

alpha-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol, is a substituted imidazole derivative. The imidazole nucleus is a common scaffold in many biologically active compounds, and its derivatives have found applications as catalysts and pharmaceutical intermediates. This guide focuses on the chemical synthesis of this specific molecule, providing a practical resource for chemists in research and development.

Synthesis Pathways

Two primary pathways for the synthesis of alpha-Methyl-1H-imidazole-1-ethanol are detailed below: a two-step synthesis involving a ketone intermediate and a direct one-step synthesis via epoxide ring-opening.

Pathway 1: Two-Step Synthesis from Imidazole and Chloroacetone

This pathway involves the initial N-alkylation of imidazole with chloroacetone to form an imidazolyl propanone intermediate, which is subsequently reduced to the target alcohol.

Step 1: Synthesis of 1-(1H-imidazol-1-yl)propan-2-one

-

A slurry of imidazole (13.6 g) is prepared in dry acetonitrile (100 ml).

-

The mixture is cooled in an ice bath.

-

A solution of chloroacetone (9.25 g) in dry acetonitrile is added dropwise to the stirred slurry.

-

The reaction mixture is stirred for 4 hours with continuous ice cooling.

-

Stirring is continued for an additional 24 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by chromatography on silica gel, eluting with 10% methanol in dichloromethane to yield 1-(1H-imidazol-1-yl)propan-2-one.

Step 2: Reduction to alpha-Methyl-1H-imidazole-1-ethanol

-

The purified 1-(1H-imidazol-1-yl)propan-2-one from the previous step is dissolved in methanol (100 ml).

-

The solution is cooled to 0°C.

-

Excess sodium borohydride is added portion-wise over 1 hour.

-

The reaction is acidified with methanolic hydrogen chloride.

-

The solvent is removed under reduced pressure.

-

Ethyl acetate is added to the residue.

-

A saturated aqueous solution of potassium carbonate is added dropwise with stirring until the mixture is basic.

-

The ethyl acetate layer is decanted, dried over anhydrous sodium sulfate, and evaporated.

-

The final product, alpha-Methyl-1H-imidazole-1-ethanol, is purified by chromatography on silica gel using 10% methanol in dichloromethane as the eluent.

Pathway 2: One-Step Synthesis from Imidazole and Propylene Oxide

-

Imidazole and propylene oxide are added to a dry microwave reaction tube. An excess of the epoxide may be used.

-

The reaction vessel is sealed.

-

The mixture is heated to a specified temperature (e.g., 120°C) using microwave irradiation for a short duration (e.g., 1-5 minutes).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the crude product is purified by flash chromatography to yield alpha-Methyl-1H-imidazole-1-ethanol.

The reaction can also be performed using conventional heating in a suitable solvent, potentially with a basic or Lewis acid catalyst to facilitate the ring-opening.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis pathways. Note that the data for Pathway 2 is projected based on analogous reactions due to the absence of a specific protocol for propylene oxide in the searched literature.

| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: One-Step Synthesis (Projected) |

| Starting Materials | Imidazole, Chloroacetone | Imidazole, Propylene Oxide |

| Key Reagents | Sodium Borohydride | None (or catalyst) |

| Solvent(s) | Acetonitrile, Methanol | None (solvent-free) or a suitable solvent |

| Reaction Temperature | 0°C to Room Temperature | Elevated (e.g., 120°C) |

| Reaction Time | > 28 hours | Minutes (microwave) to hours (conventional) |

| Number of Steps | 2 | 1 |

| Purification | Column Chromatography | Column Chromatography |

| Atom Economy | Lower | Higher |

| Yield | Not explicitly stated | Potentially moderate to high (e.g., 50-70%) |

Biological Significance and Signaling Pathways

Currently, there is no significant body of literature detailing specific signaling pathways or potent, direct biological activities for alpha-Methyl-1H-imidazole-1-ethanol. The imidazole moiety is present in many biologically active molecules, and this compound may serve as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Further research is required to elucidate any intrinsic pharmacological properties or biological targets of alpha-Methyl-1H-imidazole-1-ethanol.

Conclusion

This technical guide has detailed two primary synthetic routes to alpha-Methyl-1H-imidazole-1-ethanol. The two-step method starting from chloroacetone is well-documented, while the one-step synthesis from propylene oxide presents a potentially more efficient and atom-economical alternative. The provided experimental protocols and comparative data offer a valuable resource for researchers in the fields of synthetic chemistry and drug development. The lack of information on the biological activity of this specific compound highlights an area for future investigation.

alpha-Methyl-1H-imidazole-1-ethanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of α-Methyl-1H-imidazole-1-ethanol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Properties

α-Methyl-1H-imidazole-1-ethanol, also known by its IUPAC name 1-(1H-imidazol-1-yl)propan-2-ol, is a heterocyclic compound containing an imidazole ring.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol[1] |

| CAS Number | 37788-55-9[2] |

| Molecular Formula | C6H10N2O[2] |

| SMILES | CC(CN1C=CN=C1)O[1] |

| InChI | InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 126.16 g/mol [1] |

| Appearance | Liquid[2] |

| Boiling Point | 200-205 °C at 1 Torr |

| Flash Point | 135 °C |

| Density | 1.12 g/cm³ |

| Refractive Index | 1.541 |

| LogP | 0.05 (at 25 °C and pH 7) |

| pKa (Predicted) | 13.89 ± 0.20 |

Chemical Structure

The structure of α-Methyl-1H-imidazole-1-ethanol consists of a propan-2-ol backbone where the nitrogen at position 1 of an imidazole ring is attached to the first carbon of the propane chain.

Spectroscopic Data

Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a compound like α-Methyl-1H-imidazole-1-ethanol.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and signaling pathway of α-Methyl-1H-imidazole-1-ethanol are not available in the current body of scientific literature. However, the imidazole moiety is a well-known pharmacophore, particularly in antifungal agents.

Many imidazole-containing drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion and the accumulation of toxic sterol intermediates disrupt the membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Generalized Imidazole Antifungal Mechanism

The following diagram illustrates the generally accepted mechanism of action for azole antifungal agents. It is important to note that this is a generalized pathway for the class of compounds and has not been specifically verified for α-Methyl-1H-imidazole-1-ethanol.

Safety Information

α-Methyl-1H-imidazole-1-ethanol is classified as harmful if swallowed or in contact with skin, and may cause skin irritation and serious eye irritation.[2] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

alpha-Methyl-1H-imidazole-1-ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α-Methyl-1H-imidazole-1-ethanol, a key chemical intermediate. This document outlines its chemical and physical properties, provides detailed experimental protocols, and includes workflow diagrams for analytical and synthetic procedures.

Core Chemical Information

α-Methyl-1H-imidazole-1-ethanol is a heterocyclic compound featuring an imidazole ring linked to a propan-2-ol group. Its chemical structure and key identifiers are fundamental for its application in research and manufacturing.

Chemical Identifiers and Molecular Properties

The following table summarizes the primary chemical identifiers and computed molecular properties for α-Methyl-1H-imidazole-1-ethanol.

| Property | Value | Source(s) |

| CAS Number | 37788-55-9 | [1][2][3][4][5] |

| Molecular Formula | C6H10N2O | [1][2][6] |

| Molecular Weight | 126.16 g/mol | [6][7] |

| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol | [7] |

| Synonyms | 1-(2-Hydroxypropyl)imidazole, N-(2-Hydroxypropyl)imidazole | [2] |

Physicochemical Properties

This table details the experimental and computed physicochemical properties of α-Methyl-1H-imidazole-1-ethanol.

| Property | Value | Source(s) |

| Appearance | Liquid | [1][2][7] |

| Density | 1.12 g/cm³ | [2] |

| Boiling Point | 200-205 °C @ 1 Torr | [2] |

| Flash Point | 135 °C | [2] |

| Refractive Index | 1.541 | [2] |

| XLogP3 | -0.3 | [7] |

| Topological Polar Surface Area | 38 Ų | [1] |

Experimental Protocols

Detailed methodologies for the analysis and synthesis of imidazole derivatives are crucial for their effective use in research and development.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of α-Methyl-1H-imidazole-1-ethanol.[5] This method is suitable for purity assessment and quantification.

Objective: To determine the purity and concentration of α-Methyl-1H-imidazole-1-ethanol in a sample.

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 column (or equivalent C18 column)

Reagents:

-

Acetonitrile (MeCN), HPLC grade

-

Water, deionized

-

Phosphoric acid (H₃PO₄) or Formic acid (for Mass Spectrometry compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized for best separation. Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For MS detection, replace phosphoric acid with formic acid.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the α-Methyl-1H-imidazole-1-ethanol sample in the mobile phase to create a stock solution. Prepare working standards by serial dilution of the stock solution.

-

Chromatographic Conditions:

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile/Water with acid

-

Flow Rate: 1.0 mL/min (typical, can be optimized)

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., ~210 nm).

-

Injection Volume: 10 µL (typical, can be optimized)

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Data Processing: Construct a calibration curve from the peak areas of the standards. Determine the concentration of α-Methyl-1H-imidazole-1-ethanol in the samples by interpolating their peak areas on the calibration curve.

Caption: Workflow for the HPLC analysis of α-Methyl-1H-imidazole-1-ethanol.

Synthetic Protocol: Synthesis of an α-Aryl-1H-imidazole-1-ethanol Derivative

The following protocol for the synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol serves as a representative example for the synthesis of α-substituted-1H-imidazole-1-ethanol compounds.[8][9] This method involves the reduction of a corresponding acetophenone precursor.

Objective: To synthesize α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

Materials:

-

2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone

-

Methanol

-

Potassium borohydride

-

5% Hydrochloric acid solution

-

5% Sodium bicarbonate solution

-

Three-necked flask, stirrer, thermometer, dropping funnel

Procedure:

-

Reaction Setup: In a 1000 mL three-necked flask, add 102 g of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (0.4 mol) and 300 mL of methanol.

-

Reduction: While stirring, add potassium borohydride in batches and then slowly heat the mixture to reflux.

-

Reaction Monitoring: Continue stirring for 1 hour after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent of ethyl acetate:methanol (10:1, v/v).

-

Work-up: Once the reaction is complete, recover the methanol by distillation under reduced pressure.

-

pH Adjustment and Precipitation: Adjust the pH of the concentrated residue to 4-5 with a 5% hydrochloric acid solution. Subsequently, adjust the pH to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product to obtain the purified α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.

Caption: General workflow for the synthesis of an α-aryl-1H-imidazole-1-ethanol derivative.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of α-Methyl-1H-imidazole-1-ethanol itself. It is primarily utilized as a chemical intermediate.

However, the broader class of imidazole-containing compounds, particularly those with substitutions on the ethanol moiety, are known to exhibit biological activities. For instance, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a key intermediate in the synthesis of antifungal agents like Miconazole and Econazole.[9][10] These antifungal drugs function by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.

The general effects of ethanol on intracellular signaling pathways involve modulation of receptor tyrosine kinases, serine-threonine kinases, and epigenetic mechanisms.[11][12] These pathways regulate gene expression, protein translation, and neuronal excitability.[11][12] Further research is required to determine if α-Methyl-1H-imidazole-1-ethanol possesses any intrinsic biological activity or modulates specific signaling pathways.

Applications and Uses

α-Methyl-1H-imidazole-1-ethanol is a versatile intermediate with applications in various industrial sectors.

-

Pharmaceutical Intermediates: It serves as a building block in the synthesis of more complex molecules.

-

Catalysis: It can be used as a catalyst in chemical reactions.[2]

-

Ion Exchange Agents: It finds utility in the formulation of ion exchange agents.[2]

-

Coatings and Resins: It is used as a process regulator and additive in the manufacturing of paints, coatings, adhesives, and sealants.[7] It is also used in plastic material and resin manufacturing.[2]

Safety and Handling

α-Methyl-1H-imidazole-1-ethanol is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] It is also harmful if inhaled.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alpha-methyl-1H-imidazole-1-ethanol | 37788-55-9 [chemicalbook.com]

- 5. alpha-Methyl-1H-imidazole-1-ethanol | SIELC Technologies [sielc.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. alpha-methyl-1H-imidazole-1-ethanol | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 10. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol - Royalchem [royal-chem.com]

- 11. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

α-Methyl-1H-imidazole-1-ethanol: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-1H-imidazole-1-ethanol is a heterocyclic organic compound of interest in pharmaceutical research and development. Understanding its solubility in various solvents is a critical preliminary step in drug discovery, formulation development, and various other chemical processes. This technical guide provides a comprehensive overview of the available solubility information and presents a detailed experimental protocol for determining the solubility of α-Methyl-1H-imidazole-1-ethanol in different solvents.

Data Presentation: Solubility of α-Methyl-1H-imidazole-1-ethanol

Given the absence of published data, experimental determination is necessary to quantify the solubility of this compound. The following sections provide a detailed methodology for researchers to perform such a determination.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is considered the gold standard for its reliability and reproducibility.

1. Materials and Equipment:

-

α-Methyl-1H-imidazole-1-ethanol (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, etc.) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 10 mL glass vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of α-Methyl-1H-imidazole-1-ethanol and add it to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of α-Methyl-1H-imidazole-1-ethanol.

-

Prepare a calibration curve using standard solutions of known concentrations of α-Methyl-1H-imidazole-1-ethanol to accurately quantify the sample concentration.

-

-

Data Analysis:

-

Calculate the solubility of α-Methyl-1H-imidazole-1-ethanol in the solvent at the specified temperature, expressing the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of α-Methyl-1H-imidazole-1-ethanol.

An In-Depth Technical Guide to the Spectroscopic Data of α-Methyl-1H-imidazole-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for α-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and analytical characteristics. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines general experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for α-Methyl-1H-imidazole-1-ethanol. It is important to note that while some experimental data is available, a complete set of experimentally-derived spectra for this specific molecule is not readily found in publicly accessible databases. Therefore, where experimental data for the target molecule is unavailable, data from closely related analogs and predicted values are provided for comparative purposes.

Table 1: 1H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' (imidazole) | ~7.5 | s | - |

| H-4' (imidazole) | ~7.0 | s | - |

| H-5' (imidazole) | ~6.9 | s | - |

| H-1 (CH2) | ~4.0 - 4.2 | m | - |

| H-2 (CH) | ~4.1 | m | - |

| CH3 | ~1.2 | d | ~6.5 |

| OH | Variable | br s | - |

Note: "s" denotes a singlet, "d" a doublet, "m" a multiplet, and "br s" a broad singlet. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

A 13C NMR spectrum for α-Methyl-1H-imidazole-1-ethanol is available from SpectraBase, as referenced in the PubChem database.[1] The specific chemical shifts are detailed below.

| Carbon Assignment | Chemical Shift (ppm) |

| C-2' (imidazole) | Data not available |

| C-4' (imidazole) | Data not available |

| C-5' (imidazole) | Data not available |

| C-1 (CH2) | Data not available |

| C-2 (CH) | Data not available |

| C-3 (CH3) | Data not available |

Note: While the existence of the spectrum is confirmed, the detailed peak list is not publicly accessible through the initial search. Further targeted database searches would be required to obtain these specific values.

Table 3: IR Spectroscopic Data

| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (sp2, aromatic) | Stretching | 3000 - 3100 |

| C-H (sp3, aliphatic) | Stretching | 2850 - 3000 |

| C=N (imidazole) | Stretching | 1500 - 1650 |

| C=C (imidazole) | Stretching | 1400 - 1600 |

| C-O (alcohol) | Stretching | 1050 - 1260 |

Table 4: Mass Spectrometry Data

GC-MS data for α-Methyl-1H-imidazole-1-ethanol is available from the NIST Mass Spectrometry Data Center.[1] The key mass-to-charge ratios (m/z) are provided below.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]+• | 126.0793 (Calculated) |

| Top Peak (m/z) | 36 |

| 2nd Highest Peak (m/z) | 82 |

| 3rd Highest Peak (m/z) | 81 |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These represent standard methodologies and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

-

1H NMR Spectroscopy: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

13C NMR Spectroscopy: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid): As α-Methyl-1H-imidazole-1-ethanol is a liquid, a thin film of the neat sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is first collected and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm-1.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like α-Methyl-1H-imidazole-1-ethanol, Gas Chromatography (GC) is a common method for sample introduction, allowing for separation from any impurities before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like α-Methyl-1H-imidazole-1-ethanol.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of α-Methyl-1H-imidazole-1-ethanol. For definitive structural confirmation and purity assessment, it is recommended to acquire a full set of experimental spectra under well-defined conditions.

References

Potential Biological Activities of alpha-Methyl-1H-imidazole-1-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of alpha-methyl-1H-imidazole-1-ethanol. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information on structurally related (arylalkyl)imidazole compounds to infer its potential pharmacological profile. The primary focus is on the well-documented anticonvulsant properties of its analogs and the proposed mechanism of action involving cytochrome P-450 inhibition. This guide includes a summary of available quantitative data, detailed experimental protocols for relevant bioassays, and visualizations of potential mechanistic pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

alpha-Methyl-1H-imidazole-1-ethanol belongs to the (arylalkyl)imidazole class of compounds, which has garnered significant interest for its therapeutic potential, particularly in the field of neurology. While this specific molecule serves as a core structure, research has predominantly focused on its derivatives, where an aryl group is attached. This guide aims to provide a comprehensive resource on the potential biological activities of alpha-Methyl-1H-imidazole-1-ethanol by examining the structure-activity relationships (SAR) and pharmacological data of its close analogs. The alkylimidazole portion of these molecules is hypothesized to be the key pharmacophore responsible for their biological effects.

Potential Biological Activities

The primary biological activity associated with derivatives of alpha-Methyl-1H-imidazole-1-ethanol is anticonvulsant.

Anticonvulsant Activity

A notable analog, α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol, has demonstrated potent anticonvulsant effects in preclinical studies. This compound was found to be as potent as the known anticonvulsant drug denzimol in a mouse model of maximal electroshock (MES) seizures.[1] This class of imidazole anticonvulsants exhibits a high degree of selectivity; they are effective against maximal electroshock-induced seizures but show little to no activity against pentylenetetrazole-induced clonic seizures.[1][2][3][4][5]

Quantitative Data

The following table summarizes the available quantitative data for a key analog of alpha-Methyl-1H-imidazole-1-ethanol. It is important to note that this data is not for the core compound itself but for a structurally related derivative.

| Compound | Animal Model | Test | Route of Administration | ED50 | Reference |

| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 10 mg/kg | [1] |

| Denzimol (Reference) | Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 12 mg/kg | [1] |

Proposed Mechanism of Action

The precise mechanism of action for the anticonvulsant activity of (arylalkyl)imidazoles is not fully elucidated. However, a leading hypothesis suggests that the alkylimidazole moiety acts as the pharmacophore. The lipophilic aryl group is thought to facilitate penetration of the blood-brain barrier.[1]

Furthermore, many active compounds in this series, including denzimol and nafimidone, have been observed to potentiate hexobarbital-induced sleeping time in mice. This effect is likely due to the imidazole-mediated inhibition of cytochrome P-450 (CYP450) enzymes.[1] The inhibition of CYP450 can alter the metabolism of other drugs and endogenous compounds, which may contribute to the overall pharmacological profile. The imidazole nitrogen atom can coordinate with the heme iron of CYP450 enzymes, leading to reversible inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unraveling the Mechanism of Action of alpha-Methyl-1H-imidazole-1-ethanol and Related Imidazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyl-1H-imidazole-1-ethanol is a heterocyclic organic compound classified as a pharmaceutical intermediate. While specific, in-depth mechanism of action studies on alpha-Methyl-1H-imidazole-1-ethanol are not extensively available in current scientific literature, its structural motif, the imidazole ring, is a cornerstone in a vast array of pharmacologically active agents. The imidazole nucleus, an electron-rich five-membered ring with two nitrogen atoms, readily interacts with a multitude of biological targets, including enzymes and receptors.[1][2][3] This guide will, therefore, provide a comprehensive overview of the established and putative mechanisms of action for imidazole-containing compounds, offering a foundational understanding that can inform research and development involving alpha-Methyl-1H-imidazole-1-ethanol and its derivatives.

Introduction to the Imidazole Pharmacophore

The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic and structural properties.[1][4] It can act as a proton donor or acceptor, engage in hydrogen bonding and π-π stacking, and coordinate with metal ions within biological systems.[4] These characteristics enable imidazole derivatives to exhibit a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6]

Potential Mechanisms of Action for Imidazole-Containing Compounds

Based on the activities of well-characterized imidazole derivatives, the mechanism of action for a novel compound like alpha-Methyl-1H-imidazole-1-ethanol could potentially involve one or more of the following pathways.

Enzyme Inhibition

A primary mechanism for many imidazole-based drugs is the inhibition of key enzymes. The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition.

-

Cytochrome P450 Enzymes: Azole antifungals, such as ketoconazole and miconazole, function by inhibiting cytochrome P450-dependent 14α-lanosterol demethylase.[7] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. A similar dichlorophenyl-imidazole-ethanol derivative is noted as an intermediate for antifungal agents like econazole and miconazole.[8]

-

Carbonic Anhydrase Inhibition: Certain imidazole derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[5]

-

Xanthine Oxidase Inhibition: Some trisubstituted imidazole derivatives have been identified as potential inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and linked to conditions like gout.[9]

-

Cyclooxygenase (COX) Inhibition: Imidazole derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[10]

Receptor Binding and Modulation

The imidazole scaffold is present in molecules that modulate the activity of various receptors.

-

Adrenergic Receptors: Imidazole derivatives can act as both agonists and antagonists at adrenergic receptors, which are involved in regulating physiological processes like blood pressure and heart rate.[4]

-

Serotonin Receptors: Certain imidazole-containing compounds exhibit affinity for serotonin receptors (e.g., 5-HT1A, 5-HT7), suggesting their potential use in treating central nervous system disorders like depression.[11]

-

Neurotensin Receptors: Imidazole-based agonists for the neurotensin 1 receptor have been developed, highlighting the versatility of this scaffold in designing receptor-targeted therapeutics.[12]

Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of alpha-Methyl-1H-imidazole-1-ethanol, a systematic experimental approach is required.

General Workflow

Key Experimental Methodologies

-

Enzyme Inhibition Assays:

-

Protocol: Recombinant human or microbial enzymes of interest (e.g., cytochrome P450s, carbonic anhydrases) are incubated with their respective substrates in the presence and absence of varying concentrations of alpha-Methyl-1H-imidazole-1-ethanol. Enzyme activity is measured by monitoring the formation of a product or the depletion of a substrate, often using spectrophotometric or fluorometric methods.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics) can determine the mode of inhibition (competitive, non-competitive, etc.).

-

-

Receptor Binding Assays:

-

Protocol: Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that has a known high affinity for the receptor. The ability of alpha-Methyl-1H-imidazole-1-ethanol to displace the radioligand is measured at various concentrations.

-

Data Analysis: The binding affinity (Ki) is determined from competitive binding curves.

-

-

Cell-Based Functional Assays:

-

Protocol: Cells expressing the target receptor or enzyme are treated with alpha-Methyl-1H-imidazole-1-ethanol. Downstream signaling events (e.g., changes in second messenger levels like cAMP, calcium mobilization, or phosphorylation of signaling proteins) are measured using techniques such as ELISA, Western blotting, or reporter gene assays.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

-

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for alpha-Methyl-1H-imidazole-1-ethanol is publicly available, the following table is a hypothetical representation of how such data would be presented for a related imidazole derivative with antifungal properties.

| Target Enzyme | Assay Type | Organism | IC50 (µM) | Reference |

| Lanosterol 14α-demethylase | Recombinant Enzyme | Candida albicans | 0.05 | [Hypothetical] |

| Lanosterol 14α-demethylase | Recombinant Enzyme | Homo sapiens | 15.0 | [Hypothetical] |

Conclusion and Future Directions

While the precise mechanism of action for alpha-Methyl-1H-imidazole-1-ethanol remains to be elucidated, its chemical structure strongly suggests potential interactions with a range of biological targets, particularly enzymes and receptors. The diverse pharmacological activities of other imidazole-containing compounds provide a valuable roadmap for future investigations. Researchers and drug development professionals are encouraged to employ the experimental strategies outlined in this guide to explore the pharmacological profile of this and related compounds. Such studies will be crucial in unlocking the potential therapeutic applications of this chemical entity.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol - Royalchem [royal-chem.com]

- 9. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazole - Derived Agonists for the Neurotensin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of Medetomidine and Dexmedetomidine, Potent alpha-Methyl-1H-imidazole Ethanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound alpha-Methyl-1H-imidazole-1-ethanol (CAS 37788-55-9) is a known chemical entity primarily used in industrial applications such as paint additives and as a catalyst.[1][2] While it shares a structural motif with the alpha-2 adrenergic agonists discussed herein, it is not a direct or commonly cited precursor in the synthesis of medetomidine or dexmedetomidine. This guide will focus on the closely related, clinically significant pharmaceutical compounds: medetomidine and its active enantiomer, dexmedetomidine.

Discovery and Historical Context

The development of medetomidine and dexmedetomidine represents a significant advancement in the field of selective alpha-2 adrenergic receptor agonists. The initial exploration into this class of compounds began in the early 1960s with the synthesis of clonidine, which was initially investigated as a nasal decongestant but was found to have potent antihypertensive and sedative effects.[3] This discovery paved the way for the development of more selective and potent alpha-2 adrenergic agonists.

Medetomidine, a racemic mixture of dexmedetomidine and levomedetomidine, was developed by the Finnish company Orion Pharma.[4] It was first disclosed in a patent filed in 1981, which described the synthesis of various substituted imidazoles with potential antihypertensive, antithrombotic, and antifungal properties.[5] Medetomidine was launched in 2007 for veterinary use as a sedative and analgesic under the trade name Domitor.[4]

Further research identified that the pharmacological activity of medetomidine resided primarily in its (S)-enantiomer, dexmedetomidine.[4] This led to the development of dexmedetomidine as a standalone therapeutic agent. In 1999, the U.S. Food and Drug Administration (FDA) approved dexmedetomidine (trade name Precedex) for use as a short-term sedative and analgesic in humans in intensive care settings.[3][6] Its use has since expanded to include procedural sedation and the treatment of agitation in certain psychiatric conditions.[5][6]

Quantitative Data

The following table summarizes key quantitative data for dexmedetomidine, the pharmacologically active enantiomer.

| Property | Value | Reference |

| Receptor Selectivity | ||

| α2:α1 Selectivity Ratio | 1620:1 | [6] |

| Pharmacokinetics (Human) | ||

| Protein Binding | 94% (primarily to albumin) | [6] |

| Distribution Half-life | ~6 minutes | [6] |

| Terminal Elimination Half-life | 2.1 - 3.1 hours | [6] |

| Physical Properties | ||

| Molecular Formula | C13H16N2 | [6] |

| Molar Mass | 200.285 g·mol−1 | [6] |

Signaling Pathway and Mechanism of Action

Dexmedetomidine exerts its effects by acting as a highly selective agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6] The binding of dexmedetomidine to the alpha-2 adrenergic receptor initiates a signaling cascade that leads to its sedative, analgesic, and anxiolytic effects.

The primary mechanism involves the inhibition of adenylyl cyclase activity. Upon receptor activation, the Gi protein is activated, and its α-subunit dissociates and inhibits adenylyl cyclase.[6] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effectors, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release, particularly norepinephrine, from presynaptic terminals.[6] This reduction in noradrenergic activity in the locus coeruleus is a key contributor to the sedative and anxiolytic effects.[5]

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The synthesis of medetomidine has been approached through various routes. A common strategy involves the construction of the imidazole ring and its subsequent attachment to the 2,3-dimethylphenyl ethyl moiety. One of the early patented methods involved a multi-step process starting from 2,3-dimethylaniline.[7] A more recent and efficient synthesis is outlined below.

Workflow for a Synthetic Route to Medetomidine:

Workflow for Medetomidine Synthesis

Protocol Outline:

-

Esterification: 2,3-dimethylbenzoic acid is esterified to (2-nitrophenyl)-2,3-dimethylbenzoate.

-

Conversion to Ketone: The ester is then converted to 1-(2,3-dimethylphenyl)-2-nitroethanone.

-

Imidazole Ring Formation: The imidazole ring is constructed, for example, by reacting the ketone with appropriate reagents to form a vinylimidazole intermediate, such as 1-benzyl-4-[1-(2,3-dimethylphenyl)vinyl]imidazole.

-

Hydrogenation: The vinylimidazole intermediate is hydrogenated to yield racemic medetomidine.

Note: This is a generalized outline. Specific reagents, reaction conditions, and purification methods are detailed in the referenced patents and publications.[8]

The separation of the pharmacologically active (S)-enantiomer (dexmedetomidine) from the racemic mixture is a critical step. This is typically achieved through classical resolution using a chiral resolving agent.

Protocol: Resolution of Medetomidine using (+)-Tartaric Acid [9]

-

Salt Formation: Racemic medetomidine is dissolved in a suitable solvent, such as absolute ethanol. An equimolar amount of a chiral resolving agent, commonly (+)-tartaric acid, is added to the solution.

-

Diastereomeric Salt Crystallization: The two enantiomers of medetomidine react with (+)-tartaric acid to form two diastereomeric salts: (S)-medetomidine-(+)-tartrate and (R)-medetomidine-(+)-tartrate. These diastereomers have different physical properties, including solubility.

-

Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt, (S)-medetomidine-(+)-tartrate, to preferentially crystallize out of the solution.

-

Isolation and Purification: The crystals are isolated by filtration. This process may be repeated (recrystallization) to achieve the desired enantiomeric purity (typically >99% enantiomeric excess).

-

Liberation of Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free base of dexmedetomidine.

-

Final Salt Formation (Optional): The purified dexmedetomidine free base can then be converted to a pharmaceutically acceptable salt, such as the hydrochloride salt, for formulation.

To determine the affinity and selectivity of compounds like dexmedetomidine for the alpha-2 adrenergic receptor, radioligand binding assays are commonly employed.

Protocol Outline: Competitive Radioligand Binding Assay [10]

-

Membrane Preparation: Cell membranes expressing the alpha-2 adrenergic receptor are prepared from a suitable source (e.g., cultured cells or animal tissue).

-

Assay Setup: A series of tubes are prepared containing:

-

A fixed concentration of a radiolabeled ligand that binds to the alpha-2 adrenergic receptor (e.g., [3H]rauwolscine).

-

The prepared cell membranes.

-

A buffer solution.

-

Increasing concentrations of the unlabeled test compound (dexmedetomidine).

-

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor. By performing similar assays with other receptor subtypes (e.g., alpha-1 adrenergic receptors), the selectivity of the compound can be determined.

Conclusion

The journey from the initial synthesis of substituted imidazoles to the clinical use of dexmedetomidine highlights a successful example of rational drug design and development. Through a deep understanding of the structure-activity relationships of alpha-2 adrenergic agonists and the application of stereoselective chemistry, a highly selective and effective sedative and analgesic agent has been made available for both veterinary and human medicine. The detailed protocols for synthesis, resolution, and biological characterization provide a framework for the continued exploration of this important class of therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. alpha-methyl-1H-imidazole-1-ethanol | C6H10N2O | CID 109233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 8. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 10. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Methyl-1H-imidazole-1-ethanol and related imidazole-based compounds, with a primary focus on their synthesis, antifungal properties, and mechanism of action. The imidazole scaffold is a cornerstone in the development of numerous antifungal agents. Understanding the structure-activity relationships, synthetic methodologies, and biological evaluation of these compounds is critical for the innovation of new and more effective antifungal therapies. This document details experimental protocols for synthesis and antifungal susceptibility testing, presents quantitative data on their biological activity, and visualizes the key signaling pathway involved in their mechanism of action.

Introduction

Imidazole and its derivatives are a class of heterocyclic aromatic compounds that play a crucial role in medicinal chemistry.[[“]] The imidazole ring is a five-membered heterocycle with two nitrogen atoms and is a fundamental component of many important biological molecules, including the amino acid histidine.[[“]] The unique structural and electronic properties of the imidazole nucleus have made it a privileged scaffold in the design of compounds with a wide range of biological activities, most notably antifungal activity.

Azole antifungal agents, which include both imidazoles and triazoles, are the most extensively used class of drugs for the treatment of fungal infections.[2] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] By disrupting the integrity of the cell membrane, these compounds effectively inhibit fungal growth and proliferation.

α-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol, represents a core structural motif found in several imidazole-based antifungal agents. This guide will delve into the technical details surrounding this compound and its analogs, providing valuable information for researchers and professionals involved in the discovery and development of new antifungal drugs.

Chemical Synthesis

The synthesis of α-Methyl-1H-imidazole-1-ethanol and related compounds typically involves a multi-step process. A representative synthetic route is outlined below, based on established methodologies for analogous imidazole derivatives.

Representative Synthetic Protocol

A common approach to synthesizing 1-substituted imidazole derivatives involves the nucleophilic substitution of a suitable leaving group by imidazole. For α-Methyl-1H-imidazole-1-ethanol, a plausible synthesis starts from a corresponding epoxide or halohydrin.

Experimental Protocol: Synthesis of 1-(1H-imidazol-1-yl)propan-2-ol

This protocol is a representative method based on the synthesis of similar imidazole-alkanol derivatives.

-

Step 1: Synthesis of 1-bromo-2-propanol (if starting from propylene oxide). To a solution of propylene oxide in a suitable solvent (e.g., diethyl ether) cooled to 0°C, a solution of hydrobromic acid is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-bromo-2-propanol.

-

Step 2: N-alkylation of Imidazole. In a round-bottom flask, imidazole is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the imidazole. The mixture is stirred for 30 minutes at room temperature. 1-bromo-2-propanol is then added dropwise to the reaction mixture. The reaction is heated to 60-80°C and stirred overnight.

-

Step 3: Work-up and Purification. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(1H-imidazol-1-yl)propan-2-ol.

-

Characterization. The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

The primary biological activity of α-Methyl-1H-imidazole-1-ethanol and related imidazole compounds is their antifungal effect. This activity is attributed to their ability to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, including imidazole derivatives, target the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51).[2][5] This enzyme is crucial for the conversion of lanosterol to ergosterol.[4] By inhibiting this step, the fungal cell is depleted of ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the cell membrane.[6] This disruption of the membrane's structure and function ultimately inhibits fungal growth and replication.[3]

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungal agents.

References

- 1. consensus.app [consensus.app]

- 2. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. graphviz.org [graphviz.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: α-Methyl-1H-imidazole-1-ethanol as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-1H-imidazole-1-ethanol, also known as 1-(1H-imidazol-1-yl)propan-2-ol, is a substituted imidazole derivative that has garnered attention primarily as a catalyst and curing accelerator in polymer chemistry. Its unique structure, featuring a reactive imidazole ring and a hydroxyl group, allows it to participate in various catalytic cycles. While its most documented application lies in the curing of epoxy resins and the formation of polyurethanes, the fundamental principles of its catalytic activity suggest potential in a broader range of organic transformations. These notes provide a detailed overview of its established applications, along with protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of α-Methyl-1H-imidazole-1-ethanol is presented in Table 1.

Table 1: Physicochemical Properties of α-Methyl-1H-imidazole-1-ethanol

| Property | Value |

| CAS Number | 37788-55-9 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | Liquid |

| Boiling Point | 262.3 °C at 760 mmHg |

| Flash Point | 135 °C |

| Density | 1.12 g/cm³ |

| Solubility | Soluble in water and various organic solvents. |

Applications in Organic Reactions

The primary application of α-Methyl-1H-imidazole-1-ethanol is as a catalyst, often functioning as a curing agent or accelerator, in polymerization reactions.

Curing of Epoxy Resins

α-Methyl-1H-imidazole-1-ethanol is an effective catalyst for the ring-opening polymerization of epoxy resins. It can act as both an initiator and an accelerator. The imidazole nitrogen attacks the electrophilic carbon of the epoxide ring, initiating the polymerization. The hydroxyl group can also participate in the reaction, particularly in the presence of other curing agents.

Catalytic Performance Data:

The performance of imidazole-based catalysts in epoxy curing is often evaluated by measuring the gel time and the glass transition temperature (Tg) of the cured resin. While specific data for α-methyl-1H-imidazole-1-ethanol is not extensively published in comparative studies, the performance of related imidazoles provides a strong indication of its capabilities.

Table 2: Typical Performance of Imidazole Catalysts in Epoxy Curing (Illustrative Data)

| Catalyst (Imidazole Derivative) | Concentration (phr) | Curing Temperature (°C) | Gel Time (min) | Glass Transition Temperature (Tg) (°C) |

| 2-Methylimidazole | 5 | 120 | 10 - 15 | 150 - 160 |

| 2-Ethyl-4-methylimidazole | 4 | 100 | 20 - 30 | 140 - 150 |

| α-Methyl-1H-imidazole-1-ethanol (Expected) | 3 - 6 | 100 - 140 | 15 - 25 | 145 - 155 |

Note: phr = parts per hundred parts of resin. The data for α-Methyl-1H-imidazole-1-ethanol is an educated estimation based on the performance of similar structures.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

-

α-Methyl-1H-imidazole-1-ethanol

-

Aluminum pan for differential scanning calorimetry (DSC) or a suitable mold for mechanical testing.

Procedure:

-

Preheat the DGEBA epoxy resin to 60 °C to reduce its viscosity.

-

Add the desired amount of α-Methyl-1H-imidazole-1-ethanol (e.g., 4 phr) to the preheated resin.

-

Stir the mixture thoroughly for 5-10 minutes until a homogeneous solution is obtained.

-

For curing analysis, place a small sample (10-15 mg) into an aluminum DSC pan.

-

Perform a dynamic DSC scan from room temperature to 250 °C at a heating rate of 10 °C/min to determine the curing exotherm and the glass transition temperature (Tg).

-

For mechanical testing, pour the mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 120 °C for 2 hours).

-

Allow the cured sample to cool slowly to room temperature before demolding and testing.

Catalytic Mechanism Workflow

Caption: Catalytic cycle of epoxy curing initiated by an imidazole.

Polyurethane Foam Formation

In the production of polyurethane foams, α-Methyl-1H-imidazole-1-ethanol can act as a catalyst for the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The hydroxyl group on the catalyst molecule can also react with isocyanate groups, incorporating the catalyst into the polymer backbone. This reduces its volatility and potential for leaching from the final product.

Experimental Protocol: Preparation of a Polyurethane Foam

Materials:

-

Polyether polyol (e.g., Voranol®)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

α-Methyl-1H-imidazole-1-ethanol (Catalyst)

-

Silicone surfactant

-

Water (Blowing agent)

Procedure:

-

In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, water, and α-Methyl-1H-imidazole-1-ethanol.

-

In a separate container, weigh the required amount of isocyanate.

-

Rapidly add the isocyanate to the polyol mixture and stir vigorously for 5-10 seconds.

-

Immediately pour the reacting mixture into a mold.

-

Observe the cream time, rise time, and tack-free time of the foaming process.

-

Allow the foam to cure at room temperature for at least 24 hours before characterization.

Logical Relationship of Catalytic Action

Caption: Dual catalytic role in polyurethane foam formation.

Broader Synthetic Potential

While less documented, the inherent chemical functionalities of α-methyl-1H-imidazole-1-ethanol suggest its potential as a catalyst in other organic transformations, such as:

-

Transesterification Reactions: The basic imidazole moiety can act as a nucleophilic catalyst.

-

Acylation Reactions: Similar to other imidazoles, it can catalyze the acylation of alcohols and amines.

Further research is required to fully explore and quantify its efficacy in these areas.

Safety and Handling

α-Methyl-1H-imidazole-1-ethanol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

α-Methyl-1H-imidazole-1-ethanol is a versatile catalyst, particularly effective in the polymer industry for the curing of epoxy resins and the production of polyurethanes. Its bifunctional nature allows for high catalytic activity and potential incorporation into the polymer matrix. While its application in a wider range of organic reactions is an area for future exploration, the established protocols and mechanistic understanding provide a solid foundation for its use in research and development.

Application Notes and Protocols for alpha-Methyl-1H-imidazole-1-ethanol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-1H-imidazole-1-ethanol, a substituted imidazole derivative, presents significant potential as a versatile ligand in coordination chemistry. Its structure, featuring both a coordinating imidazole nitrogen and a hydroxyl group, allows for various binding modes with metal ions, making it a candidate for the development of novel catalysts, antimicrobial agents, and other functional materials. This document provides an overview of its potential applications and generalized protocols for the synthesis and characterization of its metal complexes, based on established methodologies for similar imidazole-alkanol ligands.

While specific experimental data for alpha-Methyl-1H-imidazole-1-ethanol complexes is limited in publicly available literature, the principles outlined here serve as a foundational guide for researchers. The imidazole moiety is a well-established functional group in medicinal chemistry and is known to form stable complexes with a variety of transition metals.[1][2] The biological activity of such complexes is often enhanced compared to the free ligands.[3][4][5]

Potential Applications

The coordination complexes of alpha-Methyl-1H-imidazole-1-ethanol are anticipated to have applications in several key areas:

-

Catalysis: Imidazole-based ligands are known to be effective in various catalytic processes.[6][7][8][9] Metal complexes of alpha-Methyl-1H-imidazole-1-ethanol could potentially catalyze a range of organic transformations.

-

Antimicrobial Agents: Metal complexes of imidazole derivatives have demonstrated significant antibacterial and antifungal activity.[3][4][5][10][11] The chelation of metal ions can enhance the antimicrobial properties of the organic ligand.

-

Drug Development: The imidazole ring is a common scaffold in many pharmaceutical compounds.[1][2] The formation of metal complexes can modulate the pharmacological properties of the parent molecule, offering a strategy for the development of new therapeutic agents.

Physicochemical Data of the Ligand

A summary of the key physicochemical properties of alpha-Methyl-1H-imidazole-1-ethanol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [12][13] |

| Molecular Weight | 126.16 g/mol | [13] |

| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-ol | [13] |

| CAS Number | 37788-55-9 | [13][14] |

| Appearance | Liquid | [13] |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with alpha-Methyl-1H-imidazole-1-ethanol. These should be considered as starting points and may require optimization for specific metal ions and desired complex stoichiometries.

General Synthesis of Metal Complexes

This protocol describes a common method for the synthesis of metal complexes with imidazole-based ligands.[15][16][17]

Materials:

-

alpha-Methyl-1H-imidazole-1-ethanol

-

Metal salt (e.g., CoCl₂, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Ethanol or Methanol

-

Deionized water

-

Stir plate and magnetic stir bar

-

Reflux condenser

-

Beakers and flasks

Procedure:

-

Dissolve a specific molar equivalent of alpha-Methyl-1H-imidazole-1-ethanol in a minimal amount of ethanol in a round-bottom flask.

-

In a separate beaker, dissolve one molar equivalent of the chosen metal salt in ethanol or a water-ethanol mixture.

-

Slowly add the metal salt solution to the ligand solution while stirring continuously.

-

If a precipitate forms immediately, continue stirring at room temperature for 2-4 hours. If no precipitate forms, attach a reflux condenser and heat the mixture to reflux for 2-6 hours.

-

Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration.

-

Wash the collected solid with small portions of cold ethanol and then diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂.

Diagram of the General Synthesis Workflow:

Characterization of the Synthesized Complexes

The following techniques are essential for confirming the formation and determining the structure of the coordination complexes.

1. Elemental Analysis (C, H, N):

-

Purpose: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

-

Protocol: A pre-weighed, dry sample of the complex is sent for commercial elemental analysis. The experimentally determined percentages of C, H, and N are then compared to the calculated values for the proposed formula.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the imidazole ring and the hydroxyl group upon coordination are indicative of complex formation.[6]

-

Protocol:

-

Record the FT-IR spectrum of the free alpha-Methyl-1H-imidazole-1-ethanol ligand.

-

Record the FT-IR spectrum of the synthesized metal complex.

-

Compare the two spectra. Look for shifts in the C=N and C-N stretching vibrations of the imidazole ring and the O-H stretching vibration of the alcohol group. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

-

3. UV-Visible Spectroscopy:

-

Purpose: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

-

Protocol:

-

Prepare dilute solutions of the ligand and the metal complexes in a suitable solvent (e.g., DMSO or DMF).

-

Record the UV-Visible absorption spectra over a range of approximately 200-800 nm.

-

The spectrum of the complex will likely show new absorption bands corresponding to d-d electronic transitions of the metal ion and/or charge transfer bands, which are different from the transitions observed for the free ligand.

-

4. Molar Conductance Measurement:

-

Purpose: To determine the electrolytic nature of the complexes (i.e., whether they are ionic or neutral).

-

Protocol:

-